

Application Notes and Protocols: [Amino(phenyl)methyl]phosphonic Acid as a Peptide Mimic

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Compound of Interest

Compound Name: [Amino(phenyl)methyl]phosphonic acid

Cat. No.: B168688

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Amino(phenyl)methyl]phosphonic acid and its derivatives represent a significant class of peptide mimics, which are synthetic molecules that replicate the structure and function of peptides. Their primary mechanism of action lies in their ability to act as transition-state analogues, effectively inhibiting various enzymes, particularly metalloproteases. The tetrahedral phosphonate group mimics the unstable tetrahedral intermediate formed during peptide bond hydrolysis, leading to potent and often irreversible inhibition of the target enzyme. This property makes them valuable tools in drug discovery and biomedical research, particularly in the development of inhibitors for enzymes such as aminopeptidases, which are implicated in various pathological conditions including cancer and inflammation.

Data Presentation: Enzyme Inhibition Data

The following table summarizes the inhibitory activity of various

[amino(phenyl)methyl]phosphonic acid analogues against human alanine aminopeptidase (hAPN) and porcine alanine aminopeptidase (pAPN).

Compound	Target Enzyme	Inhibition Constant (K _i)	Reference
1-amino-3-(3-fluorophenyl)propylphosphonic acid	hAPN	Submicromolar	[1]
1-amino-3-(3-fluorophenyl)propylphosphonic acid	pAPN	Micromolar	[1]
Phenylalanine phosphonic acid analogues	hAPN	Submicromolar	[2]
Phenylalanine phosphonic acid analogues	pAPN	Micromolar	[2]
Homophenylalanine phosphonic acid analogues	hAPN	Submicromolar	[2]
Homophenylalanine phosphonic acid analogues	pAPN	Micromolar	[2]
Phenylglycine phosphonic acid analogues	pAPN	Micromolar	[3]
Acetyl.AspP(OPh) ₂	V8 proteinase	Irreversible	[4]
Acetyl.GluP(OPh) ₂	V8 proteinase	Irreversible	[4]
Peptidyl derivatives of diphenyl (α-aminoalkyl)phosphonates	Serine proteases	Irreversible	

Experimental Protocols

Synthesis of [Amino(phenyl)methyl]phosphonic Acid Derivatives

A common method for the synthesis of α -aminophosphonates is the Kabachnik-Fields reaction. This one-pot, three-component condensation reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.

General Protocol for Kabachnik-Fields Reaction:

- To a solution of the aldehyde or ketone (1 equivalent) and amine (1 equivalent) in a suitable solvent (e.g., ethanol, toluene, or solvent-free), add the dialkyl phosphite (1 equivalent).
- The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Note: The specific reaction conditions, including catalyst (e.g., Lewis acids, Brønsted acids, or bases), temperature, and reaction time, may need to be optimized for different substrates.

Enzyme Inhibition Assay: Alanine Aminopeptidase (APN/CD13)

The inhibitory potency of [amino(phenyl)methyl]phosphonic acid derivatives against aminopeptidases is often determined using a fluorogenic substrate.

General Protocol for Aminopeptidase Inhibition Assay:

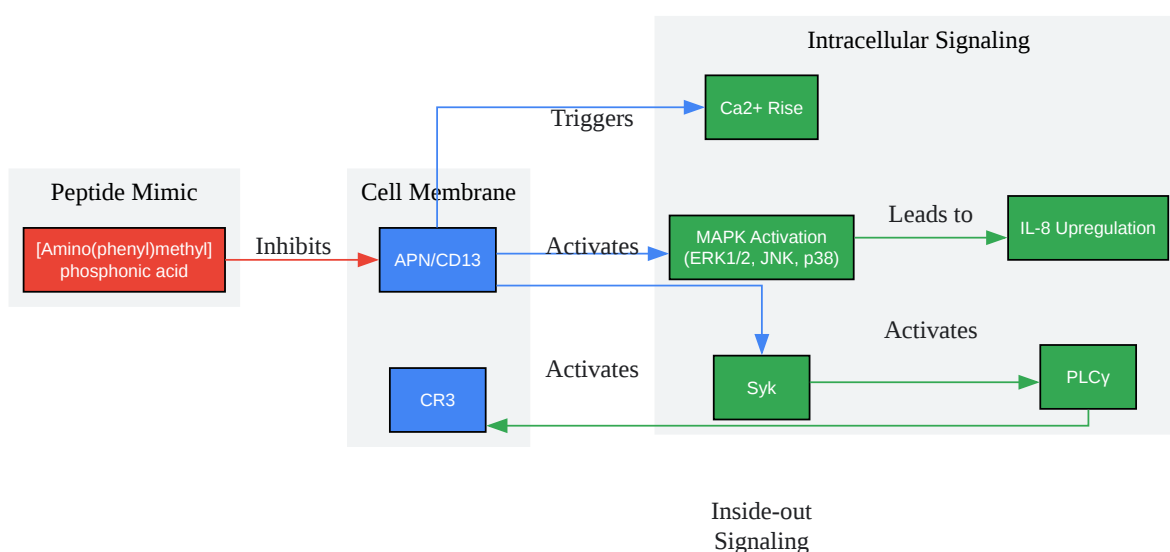
- Enzyme and Substrate Preparation:

- Prepare a stock solution of the purified enzyme (e.g., human or porcine APN) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
- Prepare a stock solution of a fluorogenic substrate, such as L-Alanine-4-methylcoumaryl-7-amide (Ala-AMC), in DMSO.
- Inhibitor Preparation:
 - Prepare a series of dilutions of the **[amino(phenyl)methyl]phosphonic acid** derivative in the assay buffer.
- Assay Procedure:
 - In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.
 - Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 - Monitor the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., for AMC, Ex/Em \approx 360/460 nm).
- Data Analysis:
 - Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
 - Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
 - Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC₅₀ value.
 - The inhibition constant (K_i) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Visualizations

Signaling Pathways

The inhibition of metalloproteases like Aminopeptidase N (APN/CD13) by **[amino(phenyl)methyl]phosphonic acid** derivatives can modulate downstream signaling pathways.

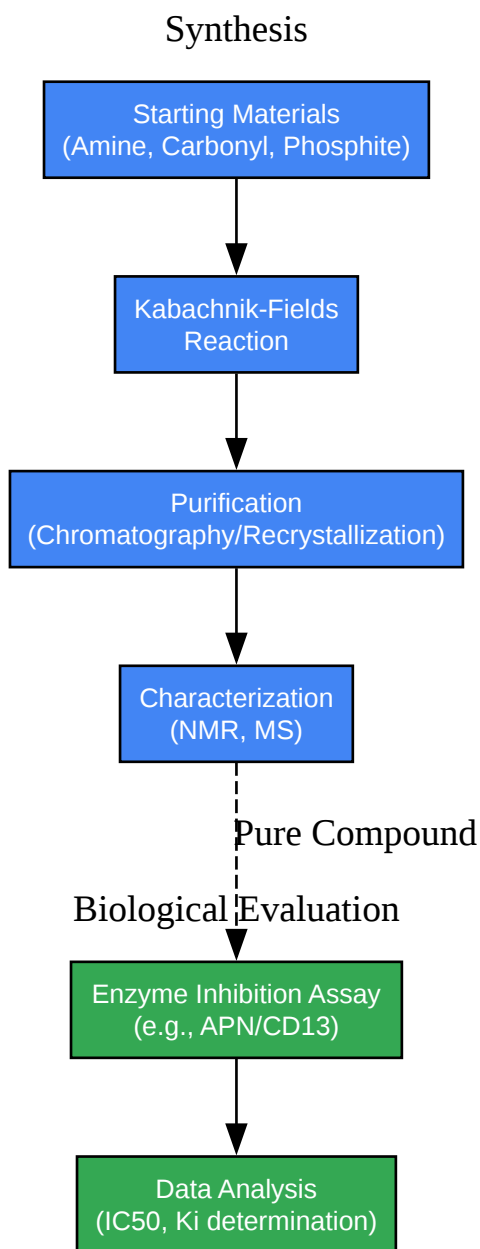


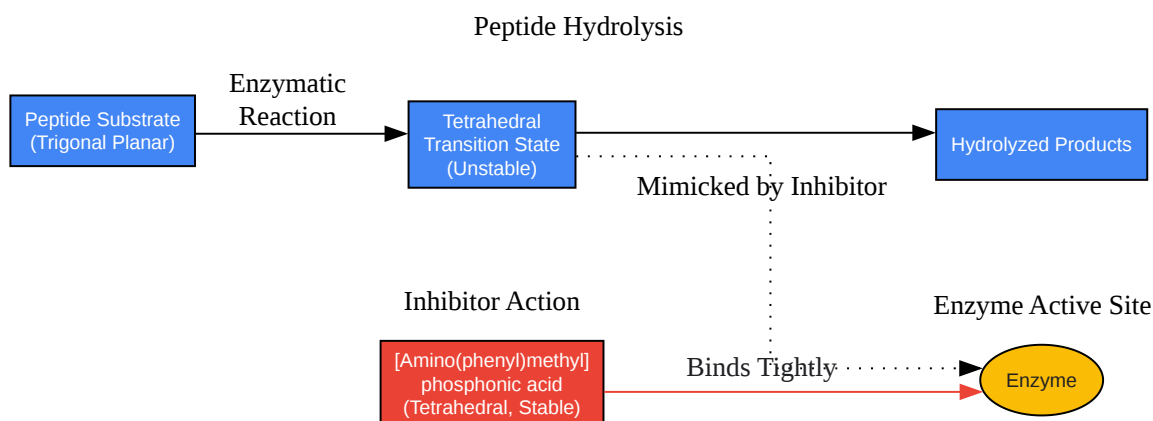
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Caption: APN/CD13 signaling pathway modulation by phosphonic acid inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of **[amino(phenyl)methyl]phosphonic acid** derivatives as enzyme inhibitors is depicted below.





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